molecular formula C20H15NO2 B11037088 1-(9H-carbazol-9-yl)-2-phenoxyethanone CAS No. 6033-90-5

1-(9H-carbazol-9-yl)-2-phenoxyethanone

Cat. No.: B11037088
CAS No.: 6033-90-5
M. Wt: 301.3 g/mol
InChI Key: HDHYFEPRKVKVGG-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-2-phenoxyethanone is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science. The compound features a carbazole moiety linked to a phenoxyethanone group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-2-phenoxyethanone typically involves the reaction of 9H-carbazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to ensure high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(9H-carbazol-9-yl)-2-phenoxyethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

6033-90-5

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

1-carbazol-9-yl-2-phenoxyethanone

InChI

InChI=1S/C20H15NO2/c22-20(14-23-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2

InChI Key

HDHYFEPRKVKVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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